N-(4-fluorophenyl)-4-(piperidin-1-yl)pteridin-2-amine
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Overview
Description
N-(4-fluorophenyl)-4-(piperidin-1-yl)pteridin-2-amine is a synthetic organic compound that belongs to the class of pteridines. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This compound is characterized by the presence of a fluorophenyl group and a piperidinyl group attached to the pteridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-(piperidin-1-yl)pteridin-2-amine typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline, piperidine, and pteridine derivatives.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure, using catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-4-(piperidin-1-yl)pteridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the pteridine core.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine oxides, while substitution reactions may introduce different functional groups to the fluorophenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-(piperidin-1-yl)pteridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-(piperidin-1-yl)pteridin-2-amine
- N-(4-methylphenyl)-4-(piperidin-1-yl)pteridin-2-amine
- N-(4-bromophenyl)-4-(piperidin-1-yl)pteridin-2-amine
Uniqueness
N-(4-fluorophenyl)-4-(piperidin-1-yl)pteridin-2-amine is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C17H17FN6 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-4-piperidin-1-ylpteridin-2-amine |
InChI |
InChI=1S/C17H17FN6/c18-12-4-6-13(7-5-12)21-17-22-15-14(19-8-9-20-15)16(23-17)24-10-2-1-3-11-24/h4-9H,1-3,10-11H2,(H,20,21,22,23) |
InChI Key |
KGXHAUOSMCAKRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=NC=CN=C32)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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